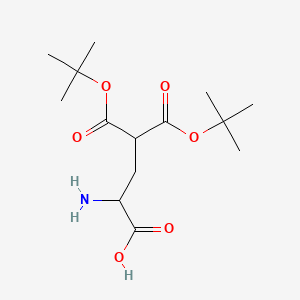

gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester is a chemical compound with the molecular formula C14H25NO6 and a molecular weight of 303.35 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester consists of 45 bonds in total. There are 20 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 2 esters (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Building Block

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester serves as a versatile building block in organic synthesis. Its unique chemical properties and reactivity patterns make it an indispensable tool for creating innovative compounds with tailored characteristics .

Coagulation Cascade

This compound plays a crucial role in the coagulation cascade. The γ-carboxyglutamic acid residues are essential for high-affinity calcium binding in the GLA domain of factor IX, which is part of the coagulation system .

Metal Binding Properties

Gamma-carboxyglutamic acid, with its dicarboxylic acid side chain, confers unique metal binding properties to proteins into which it is incorporated, enhancing their functionality .

Vitamin K-dependent Proteins

The synthesis of γ-carboxyglutamic acid occurs post-translationally from specific glutamate residues in vitamin K-dependent proteins. This process is crucial for the biosynthesis of proteins involved in blood clotting and bone metabolism .

Proteomics Research

As a product for proteomics research, this compound is used to study protein structures and functions, particularly those undergoing post-translational modifications .

Growth Arrest-Specific Proteins

Gamma-Carboxyglutamic Acid is involved in the modification of growth arrest-specific proteins like Gas6 and Pros1, which play roles in cell signaling and vascular biology .

Wirkmechanismus

- Specifically, the compound acts on proteins involved in blood clotting, including prothrombin (Factor II), Factor VII, Factor IX, and Factor X .

- The resulting gamma-carboxyglutamyl residues enable these proteins to interact with calcium ions and phospholipids, essential for their function in blood coagulation .

Target of Action

Mode of Action

Biochemical Pathways

Eigenschaften

IUPAC Name |

2-amino-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)8(7-9(15)10(16)17)12(19)21-14(4,5)6/h8-9H,7,15H2,1-6H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYDDDZJFUWBJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(C(=O)O)N)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676278 |

Source

|

| Record name | 2-Amino-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester | |

CAS RN |

56877-44-2 |

Source

|

| Record name | 2-Amino-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide](/img/structure/B565275.png)